1,3-Dibromo-2-chloro-5-iodobenzene
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Overview
Description
1,3-Dibromo-2-chloro-5-iodobenzene is an organohalogen compound with the molecular formula C6H2Br2ClI. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and iodine atoms. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-chloro-5-iodobenzene can be synthesized through a multi-step process starting from readily available precursors. One common method involves the bromination and iodination of chlorobenzene derivatives. The process typically includes:
Bromination: Chlorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at specific positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for efficient scaling up of the synthesis process while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-chloro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups in the presence of palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or aniline in the presence of a base.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
1,3-Dibromo-2-chloro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-chloro-5-iodobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The halogen atoms on the benzene ring make it highly reactive towards nucleophiles and electrophiles. The compound can interact with various molecular targets, including enzymes and receptors, through halogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-chlorobenzene: Similar structure but lacks the iodine atom.
1,3-Dibromo-2-iodobenzene: Similar structure but lacks the chlorine atom.
1,3-Dibromo-2-chloro-5-fluorobenzene: Similar structure but has a fluorine atom instead of iodine .
Uniqueness
1,3-Dibromo-2-chloro-5-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated benzenes. This unique combination of halogens makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C6H2Br2ClI |
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Molecular Weight |
396.24 g/mol |
IUPAC Name |
1,3-dibromo-2-chloro-5-iodobenzene |
InChI |
InChI=1S/C6H2Br2ClI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
InChI Key |
ATLMEYRYLWUYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)I |
Origin of Product |
United States |
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